- Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the Treatment of Cancer [Erratum to document cited in CA157:492637], Journal of Medicinal Chemistry, 2012, 55(22),
Cas no 75-75-2 (Methanesulfonic acid)
O ácido metanossulfônico (CH₃SO₃H), também conhecido como ácido metilsulfônico, é um ácido forte orgânico com ampla aplicação em síntese química e processos industriais. Sua elevada acidez (pKa ≈ -1,9), comparável a ácidos minerais, combinada com baixa volatilidade e estabilidade térmica, o torna uma alternativa segura e eficiente em reações de esterificação, alquilação e catálise ácida. Solúvel em água e solventes orgânicos, apresenta baixa corrosividade a metais, reduzindo riscos de degradação de equipamentos. Sua natureza não oxidante e alta pureza (>99%) são particularmente vantajosas em eletroquímica e produção farmacêutica, onde minimiza subprodutos indesejados.
Methanesulfonic acid structure
Product Name:Methanesulfonic acid
Methanesulfonic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- Methanesulfonic acid
- MSA
- Methanesulfonicacidaqsoln
- Methanesulphonic acid
- Methylsulfonic Acid
- Mesic acid
- Methanesulfonic Acid [for HPLC]
- Sulfomethane
- Alkanesulfonic acid
- Methanesulfonicacid
- Methane Sulfonic Acid
- NSC3718
- CCRIS 2783
- methansulfonic acid
- Methansulfonsaeure
- NCGC00258626-01
- EINECS 200-898-6
- Mesylate
- NSC-3718
- NCGC00248914-01
- CHEMBL3039600
- UNII-12EH9M7279
- Methanesulfonic acid, 99.5%
- DTXCID806422
- M0093
- NSC 3718
- CH3SO3H
- EC 200-898-6
- CHEBI:27376
- Z281776238
- Alkanesulfonate
- Q414168
- methylsulphonic acid
- LACTIC ACID(DL)
- methansulphonic acid
- Methanesulfonic acid, >=99.0%, ReagentPlus(R)
- Kyselina methansulfonova
- Aliphatic sulfonate
- A934985
- methane sulphonic acid
- methanesulphonic-acid-
- methyl sulfonic acid
- MsOH
- WLN: WSQ1
- F1908-0093
- Kyselina methansulfonova [Czech]
- Methanesulfonic acid, >=99.0%
- METHANESULFONIC ACID [II]
- AT25153
- Methanesulfonic acid, Vetec(TM) reagent grade, 98%
- metanesulfonic acid
- DB-075013
- ammoniummethanesulfonate
- METHANESULFONIC ACID [MI]
- InChI=1/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4
- Mesylic acid
- J-521696
- 75-75-2
- MFCD00007518
- H3CSO3H
- Methanesulfonic acid, for HPLC, >=99.5% (T)
- BRN 1446024
- Methanesulfonic Acid (CH3SO3H)
- J1.465F
- CAS-75-75-2
- methane-sulfonic acid
- Tox21_201073
- EN300-29198
- Methanesulfonic acid, anhydrous
- AI3-28532
- BP-12823
- NS00004472
- STL264182
- Methanesulfonic acid, HPLC grade
- CH3SO2OH
- DTXSID4026422
- 4-04-00-00010 (Beilstein Handbook Reference)
- Methanesulfonic acid solution
- METHANESULFONIC ACID [HSDB]
- methyl-sulfonic acid
- MeSO3H
- M2059
- AKOS009146947
- HSDB 5004
- METHANESULFONIC ACID (II)
- CH4O3S
- 12EH9M7279
- 03S
-
- MDL: MFCD00007518
- Inchi: 1S/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4)
- Chave InChI: AFVFQIVMOAPDHO-UHFFFAOYSA-N
- SMILES: CS(=O)(=O)O
- BRN: 1446024
Propriedades Computadas
- Massa Exacta: 95.98810
- Massa monoisotópica: 79.993
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 5
- Contagem de Ligações Rotativas: 0
- Complexidade: 92.6
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: none
- XLogP3: -0.9
- Superfície polar topológica: 56.5A^2
Propriedades Experimentais
- Cor/Forma: 无色或微棕色油状液体,低温下为固体。
- Densidade: 1.319 g/mL at 25 °C
- Ponto de Fusão: 17-19 °C (lit.)
- Ponto de ebulição: 167 °C/10 mmHg(lit.)
- Ponto de Flash: 华氏:372.2 °F
摄氏:189 °C - Índice de Refracção: n20/D 1.416
- Solubilidade: water: soluble1,000 g/L at 20°C
- Coeficiente de partição da água: Miscible with water. Slightly miscible with benzene and toluene. Immiscible with paraffins.
- Estabilidade/Prazo de validade: Stable. Moisture sensitive. Incompatible with amines, bases, water, common metals. Releases a substantial amount of heat when diluted with water (add acid to water with care if diluting).
- PSA: 62.75000
- LogP: 0.58480
- Merck: 5954
- Pressão de vapor: <1 mmHg ( 20 °C)
- Sensibilidade: Light Sensitive & Hygroscopic
- pka: -2.6(at 25℃)
- Cor/Forma: 70 wt. % in H2O
- Solubilidade: 溶于水、醇和醚,不溶于烷烃、苯、甲苯等,对沸水、热碱液不分解,对金属铁、铜和铅等有强烈腐蚀作用。
Methanesulfonic acid Informações de segurança
-
Símbolo:
- Pedir:危险
- Palavra de Sinal:Danger
- Declaração de perigo: H314
- Declaração de Advertência: P260,P303+P361+P353,P305+P351+P338,P301+P330+P331,P405,P501
- Número de transporte de matérias perigosas:UN 3265 8/PG 2
- WGK Alemanha:1
- Código da categoria de perigo: 21/22-34
- Instrução de Segurança: S26-S36-S45-S1/2-S36/37/39
- RTECS:PB1140000
-
Identificação dos materiais perigosos:
- Grupo de Embalagem:III
- Nível de perigo:8
- Classe de Perigo:8
- PackingGroup:III
- TSCA:Yes
- Condição de armazenamento:2-8°C
- Termo de segurança:8
- Grupo de Embalagem:III
- Frases de Risco:R34
Methanesulfonic acid Dados aduaneiros
- CÓDIGO SH:2904100000
- Dados aduaneiros:
中国海关编码:
2904100000概述:
2904100000 仅含磺基的衍生物及其盐和乙酯。监管条件:无。增值税率:17.0%。退税率:9.0%。最惠国关税:5.5%。普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2904100000 derivatives containing only sulpho groups, their salts and ethyl esters。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:5.5%。General tariff:30.0%
Methanesulfonic acid Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 152800-25g |
Methanesulphonic acid |
75-75-2 | 99% | 25g |
£15.00 | 2022-02-28 | |
| Fluorochem | 152800-500g |
Methanesulphonic acid |
75-75-2 | 99% | 500g |
£25.00 | 2022-02-28 | |
| Fluorochem | 152800-1kg |
Methanesulphonic acid |
75-75-2 | 99% | 1kg |
£43.00 | 2022-02-28 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000345-2.5kg |
Methanesulfonic acid |
75-75-2 | 99% | 2.5kg |
¥632 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000345-100g |
Methanesulfonic acid |
75-75-2 | 99% | 100g |
¥54 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000345-500g |
Methanesulfonic acid |
75-75-2 | 99% | 500g |
¥144 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000346-100ml |
Methanesulfonic acid |
75-75-2 | 70%(:H2O) | 100ml |
¥43 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000346-500ml |
Methanesulfonic acid |
75-75-2 | 70%(:H2O) | 500ml |
¥87 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000347-100g |
Methanesulfonic acid |
75-75-2 | 98% | 100g |
¥46 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000347-500g |
Methanesulfonic acid |
75-75-2 | 98% | 500g |
¥113 | 2024-05-21 |
Methanesulfonic acid Método de produção
Método de produção 1
Condições de reacção
Referência
Método de produção 2
Condições de reacção
1.1 Solvents: Methanol , Water ; 2 h, 5 °C; 5 h, 5 °C → 60 °C
Referência
- A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate, Organic Process Research & Development, 2013, 17(1), 97-107
Método de produção 3
Condições de reacção
1.1 Solvents: 2-Methyltetrahydrofuran ; 60 min, 25 °C; 1 h, 25 °C
Referência
Process for the preparation of ethyl 3-{[(2-{[(4-{N'-[(hexyloxy)carbonyl]carbamimidoyl}phenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonyl](2-pyridinyl)amino}propanoate mesylate
,
IP.com Journal,
2011,
11,
Método de produção 4
Condições de reacção
1.1 Reagents: Methanesulfonic acid Solvents: Acetone ; rt; 1 h, rt
Referência
Synthesis of dabigatran etexilate mesylate
,
Zhongguo Xinyao Zazhi,
2012,
21(1),
88-91
Método de produção 5
Condições de reacção
1.1 Solvents: Acetone ; rt → 5 °C
1.2 5 °C → rt; 1 h, rt; cooled; 35 - 40 °C
1.3 Solvents: Acetone ; 20 min, 35 - 40 °C
1.2 5 °C → rt; 1 h, rt; cooled; 35 - 40 °C
1.3 Solvents: Acetone ; 20 min, 35 - 40 °C
Referência
Preparation of solid forms of Dabigatran etexilate and Dabigatran etexilate mesylate
,
IP.com Journal,
2012,
12,
Método de produção 6
Condições de reacção
1.1 Solvents: Dichloromethane ; 45 - 60 min, 20 - 25 °C; 2 - 3 h, 20 - 25 °C
1.2 Reagents: Potassium carbonate Solvents: Acetonitrile , Water ; 10 - 15 min, 30 - 35 °C; 1 - 2 h, 35 °C → 45 °C
2.1 Solvents: Ethanol , Ethyl acetate ; 3 - 4 h, 25 - 30 °C
1.2 Reagents: Potassium carbonate Solvents: Acetonitrile , Water ; 10 - 15 min, 30 - 35 °C; 1 - 2 h, 35 °C → 45 °C
2.1 Solvents: Ethanol , Ethyl acetate ; 3 - 4 h, 25 - 30 °C
Referência
An improved process for preparation of dabigatran etexilate mesylate
,
Asian Journal of Chemistry,
2017,
29(6),
1253-1257
Método de produção 7
Condições de reacção
1.1 1 h, 0 °C
Referência
Synthesis and antifungal activity of the novel triazole compounds
,
MedChemComm,
2013,
4(4),
704-708
Método de produção 8
Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Water ; rt
1.2 Solvents: 1,2-Dichloroethane ; rt
1.3 Catalysts: Cetrimide ; 5 h, rt
1.4 Solvents: Ethyl acetate ; rt → 10 °C
1.5 Solvents: Ethyl acetate ; 1 h, 10 °C
1.2 Solvents: 1,2-Dichloroethane ; rt
1.3 Catalysts: Cetrimide ; 5 h, rt
1.4 Solvents: Ethyl acetate ; rt → 10 °C
1.5 Solvents: Ethyl acetate ; 1 h, 10 °C
Referência
Process for preparing 2-(2,4-difluoro-phenyl)-1-(1H-1,2,4-triazole-1-yl)-2,3-epoxy-propane
,
Hungary,
,
,
Método de produção 9
Condições de reacção
1.1 Solvents: Toluene ; 3 h, 80 °C
Referência
Design, synthesis, and antifungal activities of novel 1H-triazole derivatives based on the structure of the active site of fungal lanosterol 14α-demethylase (CYP51)
,
Chemistry & Biodiversity,
2007,
4(7),
1472-1479
Método de produção 10
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 3 h, 60 °C
Referência
Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperidine side chains
,
European Journal of Medicinal Chemistry,
2014,
82,
490-497
Método de produção 11
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 3 h, 60 °C
Referência
From Antidiabetic to Antifungal: Discovery of Highly Potent Triazole-Thiazolidinedione Hybrids as Novel Antifungal Agents
,
ChemMedChem,
2014,
9(12),
2639-2646
Método de produção 12
Condições de reacção
1.1 Reagents: Potassium carbonate
1.2 Reagents: Sodium hydroxide
1.3 -
1.2 Reagents: Sodium hydroxide
1.3 -
Referência
Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-cyclopropyl-N-benzyl-amino)-2-propanols
,
Yaoxue Shijian Zazhi,
2009,
27(4),
266-269
Método de produção 13
Condições de reacção
1.1 Reagents: Potassium carbonate
1.2 Reagents: Dimethyl sulfoxide
1.2 Reagents: Dimethyl sulfoxide
Referência
Synthesis and antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(4-substituted acyl piperazin-1-yl)-2-propanols
,
Journal of Medical Colleges of PLA,
2004,
19(3),
142-145
Método de produção 14
Condições de reacção
1.1 Reagents: Sodium bicarbonate , Potassium carbonate
Referência
Synthesis and antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[(4-substituted)-1-piperazinyl]-2-propanols
,
Zhongguo Yaowu Huaxue Zazhi,
2004,
14(2),
71-75
Método de produção 15
Condições de reacção
1.1 Reagents: Benzyltriethylammonium chloride , Potassium carbonate Solvents: Dichloromethane ; 15 - 20 h, 0 °C → rt
2.1 Reagents: Hexadecyltrimethylammonium bromide , Sodium hydroxide Solvents: Toluene ; 3 - 5 h, 60 °C
2.2 Solvents: Ethyl acetate
2.1 Reagents: Hexadecyltrimethylammonium bromide , Sodium hydroxide Solvents: Toluene ; 3 - 5 h, 60 °C
2.2 Solvents: Ethyl acetate
Referência
Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In-Vitro and In-Vivo
,
Journal of Medicinal Chemistry,
2023,
66(11),
7497-7515
Método de produção 16
Condições de reacção
1.1 Reagents: Aluminum chloride
2.1 Reagents: Potassium carbonate
2.2 Reagents: Sodium hydroxide
2.3 -
2.1 Reagents: Potassium carbonate
2.2 Reagents: Sodium hydroxide
2.3 -
Referência
Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-cyclopropyl-N-benzyl-amino)-2-propanols
,
Yaoxue Shijian Zazhi,
2009,
27(4),
266-269
Método de produção 17
Condições de reacção
1.1 Solvents: Isopropanol ; 12 h, rt
2.1 Solvents: Water ; rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
2.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C
2.4 Solvents: Dichloromethane
2.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt
3.2 Solvents: Ethanol ; rt → 0 °C
3.3 Solvents: Acetonitrile ; 0 - 5 °C
2.1 Solvents: Water ; rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
2.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C
2.4 Solvents: Dichloromethane
2.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt
3.2 Solvents: Ethanol ; rt → 0 °C
3.3 Solvents: Acetonitrile ; 0 - 5 °C
Referência
Process for producing 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and its salts
,
Hungary,
,
,
Método de produção 18
Condições de reacção
1.1 Solvents: Dimethylformamide ; 5 - 6 h, 150 °C; 150 °C → rt
1.2 Reagents: Sodium hydroxide ; 5 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
2.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt
2.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
2.4 Solvents: Methanol
3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
3.4 Solvents: Methanol
1.2 Reagents: Sodium hydroxide ; 5 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
2.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt
2.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
2.4 Solvents: Methanol
3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
3.4 Solvents: Methanol
Referência
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
,
ChemistrySelect,
2023,
8(18),
Método de produção 19
Condições de reacção
1.1 Reagents: Hydrogen peroxide Solvents: Water ; < 10 °C; 30 min, 0 °C
2.1 Solvents: Peracetic acid ; 0.5 h, 0 °C; 0 °C → rt; overnight, rt
3.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
4.4 Solvents: Methanol
2.1 Solvents: Peracetic acid ; 0.5 h, 0 °C; 0 °C → rt; overnight, rt
3.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
4.4 Solvents: Methanol
Referência
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
,
ChemistrySelect,
2023,
8(18),
Método de produção 20
Condições de reacção
Referência
- Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the Treatment of Cancer, Journal of Medicinal Chemistry, 2012, 55(18), 8091-8109
Método de produção 21
Condições de reacção
1.1 Solvents: Ethanol ; 24 h, 25 - 35 °C
Referência
Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease
,
Journal of Medicinal Chemistry,
2017,
60(5),
1843-1859
Método de produção 22
Condições de reacção
1.1 Solvents: 1-Butanol ; rt → 50 °C; 1.5 h, 50 °C; 2.5 h, 50 °C → 20 °C; 30 min, 20 °C
Referência
Process For The Preparation of Ethyl 3-[[(2-[[(4-[N'-[(hexyloxy)carbonyl]carbamimidoyl]phenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl)carbonyl](2-pyridinyl)amino]propanoate mesylate
,
IP.com Journal,
2012,
12,
Método de produção 23
Condições de reacção
1.1 Solvents: Acetone , Ethyl acetate ; rt; 2 h, rt
Referência
An improved process for the preparation of Dabigatran Etexilate mesylate and synthesis of its impurities
,
Pharma Chemica,
2018,
10(4),
127-148
Método de produção 24
Condições de reacção
Referência
Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes
,
Organic Process Research & Development,
2014,
18(6),
744-750
Método de produção 25
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
1.2 Reagents: Ammonium hydroxide Solvents: Water
2.1 -
2.2 -
1.2 Reagents: Ammonium hydroxide Solvents: Water
2.1 -
2.2 -
Referência
Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes
,
Organic Process Research & Development,
2014,
18(6),
744-750
Método de produção 26
Condições de reacção
1.1 1 h, 0 °C
Referência
Synthesis and antifungal activity of the novel triazole derivatives containing 1,2,3-triazole fragment
,
Archives of Pharmacal Research,
2013,
36(10),
1215-1222
Método de produção 27
Condições de reacção
1.1 1 h, 0 °C
Referência
Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group
,
RSC Advances,
2013,
3(32),
13486-13490
Método de produção 28
Condições de reacção
1.1 Reagents: Methanesulfonic acid ; 1 h, 0 °C
Referência
Design, synthesis, and biological evaluation of novel 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted benzylamino-2-propanols
,
Bioorganic & Medicinal Chemistry Letters,
2009,
19(6),
1811-1814
Método de produção 29
Condições de reacção
1.1 Reagents: Sodium hydroxide , Cetrimide Solvents: Toluene , Water ; 3 h, 60 °C
1.2 Reagents: Methanesulfonic acid Solvents: Ethyl acetate ; 1 h, 0 °C
1.2 Reagents: Methanesulfonic acid Solvents: Ethyl acetate ; 1 h, 0 °C
Referência
Rapid synthesis of some new propanol derivatives analogous to fluconazole under microwave irradiation in a solventless system
,
Heterocyclic Communications,
2005,
11(1),
19-22
Método de produção 30
Condições de reacção
1.1 Catalysts: Cetrimide Solvents: Toluene ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt → 60 °C; 3 h, 60 °C; 60 °C → rt
1.3 Solvents: Ethyl acetate ; rt → 0 °C
1.4 Solvents: Ethyl acetate ; 1 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt → 60 °C; 3 h, 60 °C; 60 °C → rt
1.3 Solvents: Ethyl acetate ; rt → 0 °C
1.4 Solvents: Ethyl acetate ; 1 h, 0 °C
Referência
Process for preparing 2-(2,4-difluoro-phenyl)-1-(1H-1,2,4-triazole-1-yl)-2,3-epoxy-propane
,
Hungary,
,
,
Método de produção 31
Método de produção 32
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 4 h, 60 °C
1.2 1.5 h, 0 °C
1.2 1.5 h, 0 °C
Referência
Synthesis and antifungal activities of novel triazole derivatives with dithiocarbamates side chain
,
Yaoxue Fuwu Yu Yanjiu,
2016,
16(2),
94-97
Método de produção 33
Condições de reacção
1.1 Solvents: Toluene
Referência
Synthesis and antifungal activity of new hybrids thiazolo[4,5-d]pyrimidines with (1H-1,2,4)triazole
,
Bioorganic & Medicinal Chemistry Letters,
2021,
40,
Método de produção 34
Condições de reacção
1.1 Solvents: Water ; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C
1.4 Solvents: Dichloromethane
1.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10
2.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt
2.2 Solvents: Ethanol ; rt → 0 °C
2.3 Solvents: Acetonitrile ; 0 - 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C
1.4 Solvents: Dichloromethane
1.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10
2.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt
2.2 Solvents: Ethanol ; rt → 0 °C
2.3 Solvents: Acetonitrile ; 0 - 5 °C
Referência
Process for producing 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and its salts
,
Hungary,
,
,
Método de produção 35
Condições de reacção
1.1 Catalysts: Aluminum chloride ; 5 h, 50 °C
2.1 Reagents: Sodium bicarbonate Solvents: Toluene ; 5 h, reflux
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Toluene ; 3 h, 60 °C
3.2 1 h, 0 °C
2.1 Reagents: Sodium bicarbonate Solvents: Toluene ; 5 h, reflux
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Toluene ; 3 h, 60 °C
3.2 1 h, 0 °C
Referência
Synthesis and antifungal activity of 1-(1H-1, 2 ,4-triazole-1-yl)-2-(2, 4-difluorophenyl)-3-substituted-2-propanol
,
Dier Junyi Daxue Xuebao,
2011,
32(7),
754-758
Método de produção 36
Condições de reacção
1.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
1.2 overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
1.4 Solvents: Methanol
1.2 overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
1.4 Solvents: Methanol
Referência
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
,
ChemistrySelect,
2023,
8(18),
Método de produção 37
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
2.4 Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
2.4 Solvents: Methanol
Referência
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
,
ChemistrySelect,
2023,
8(18),
Método de produção 38
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 -
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Solvents: Methanol ; cooled; 0.5 h, rt
2.4 Reagents: Diethyl ether
1.2 -
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Solvents: Methanol ; cooled; 0.5 h, rt
2.4 Reagents: Diethyl ether
Referência
Synthesis of 4-[(aminoiminomethyl)amino]benzoic acid 6-(aminoiminomethyl)-2-naphthalenyl ester, methanesulfonate (1:2) (nafamostat mesilate)
,
Zhongguo Yiyao Gongye Zazhi,
2007,
38(8),
545-546
Método de produção 39
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt
1.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
1.4 Solvents: Methanol
2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
2.4 Solvents: Methanol
1.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
1.4 Solvents: Methanol
2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
2.4 Solvents: Methanol
Referência
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
,
ChemistrySelect,
2023,
8(18),
Método de produção 40
Condições de reacção
1.1 Solvents: Dimethylformamide
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled; overnight, rt
2.2 Reagents: Ammonia Solvents: Ethanol ; 3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water
2.4 Solvents: Methanol ; cooled; 0.5 h, rt
2.5 Reagents: Diethyl ether
3.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Solvents: Methanol ; cooled; 0.5 h, rt
3.4 Reagents: Diethyl ether
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled; overnight, rt
2.2 Reagents: Ammonia Solvents: Ethanol ; 3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water
2.4 Solvents: Methanol ; cooled; 0.5 h, rt
2.5 Reagents: Diethyl ether
3.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Solvents: Methanol ; cooled; 0.5 h, rt
3.4 Reagents: Diethyl ether
Referência
Synthesis of 4-[(aminoiminomethyl)amino]benzoic acid 6-(aminoiminomethyl)-2-naphthalenyl ester, methanesulfonate (1:2) (nafamostat mesilate)
,
Zhongguo Yiyao Gongye Zazhi,
2007,
38(8),
545-546
Método de produção 41
Condições de reacção
1.1 Solvents: Peracetic acid ; 0.5 h, 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
3.4 Solvents: Methanol
2.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
3.4 Solvents: Methanol
Referência
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
,
ChemistrySelect,
2023,
8(18),
Método de produção 42
Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid ; 15 - 30 min, rt
1.2 Solvents: Water ; 3 - 4 h, 120 °C; 120 °C → 100 °C
1.3 Reagents: Tin ; 3 h, reflux
2.1 Solvents: Dimethylformamide ; 5 - 6 h, 150 °C; 150 °C → rt
2.2 Reagents: Sodium hydroxide ; 5 min, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
3.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt
3.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
3.4 Solvents: Methanol
4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
4.4 Solvents: Methanol
1.2 Solvents: Water ; 3 - 4 h, 120 °C; 120 °C → 100 °C
1.3 Reagents: Tin ; 3 h, reflux
2.1 Solvents: Dimethylformamide ; 5 - 6 h, 150 °C; 150 °C → rt
2.2 Reagents: Sodium hydroxide ; 5 min, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
3.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt
3.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
3.4 Solvents: Methanol
4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
4.4 Solvents: Methanol
Referência
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
,
ChemistrySelect,
2023,
8(18),
Methanesulfonic acid Raw materials
- 4-carbamimidamidobenzoic acid hydrochloride
- sunbrella
- 1,2,4-Triazole
- aminoformonitrile
- N,N'-Carbonyldiimidazole
- β-Alanine, N-2-pyridinyl-, ethyl ester, hydrochloride (1:1)
- Methanesulfonic acid
- Sulfur, iodotrimethyloxo-
- 4-[6-[(4-methylsulfonylpiperazin-1-yl)methyl]-2-[2-(oxan-2-yl)indazol-4-yl]thieno[3,2-d]pyrimidin-4-yl]morpholine
- Hexyl chloroformate
- Formamidine Sulfuric Acid
- Trimethylsulfoxonium iodide
- 4-methylbenzene-1-sulfonic acid
- 2-chloroacetyl chloride
- Dabigatran etexilate
- Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate
- Dabigatran Etexilate Tetrahydrate
- 2,4''-DIFLUOR-2-(1H-1,2,4-TRIAZOOL-1-YL)ACETOFENONHYDROCHLORIDE
- 1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole
Methanesulfonic acid Preparation Products
Methanesulfonic acid Fornecedores
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
(CAS:75-75-2)
Número da Ordem:SFD624
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Wednesday, 11 December 2024 17:01
Preço ($):
E- mail:sales1@senfeida.com
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
(CAS:75-75-2)Methanesulfonic acid
Número da Ordem:sfd8017
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:34
Preço ($):discuss personally
E- mail:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
(CAS:75-75-2)Methanesulfonic acid
Número da Ordem:LE455;LE13645;LE8311735
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 11:38
Preço ($):discuss personally
E- mail:18501500038@163.com
Methanesulfonic acid Literatura Relacionada
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Related Categories
- Solventes e Químicos Orgânicos Compostos Orgânicos Ácidos orgânicos e derivados Ácidos sulfônicos orgânicos e derivados Ácidos sulfônicos orgânicos
- Solventes e Químicos Orgânicos Compostos Orgânicos Ácidos orgânicos e derivados Ácidos sulfônicos orgânicos e derivados ácidos sulfônicos orgânicos e derivados Ácidos sulfônicos orgânicos
- Solventes e Químicos Orgânicos Compostos Orgânicos Ácidos/Ésteres
- Catalisadores e Químicos Inorgânicos Compostos Inorgânicos Sal
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